6-Chlorothiazolo[4,5-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Science
Fused heterocyclic systems, which consist of two or more rings sharing at least two atoms, are fundamental building blocks in modern chemical science. Their rigid, three-dimensional structures provide a unique framework for the precise spatial arrangement of functional groups, a critical feature for molecular recognition and biological activity. This structural characteristic makes them indispensable in the design of new pharmaceuticals, agrochemicals, and functional materials. The inherent electronic properties and reactivity of these systems, arising from the combination of different heterocyclic rings, offer a vast chemical space for the development of novel compounds with tailored functions.
The Thiazolopyridine Nucleus: A Foundational Scaffold in Chemical and Biological Research
The thiazolopyridine nucleus, a fusion of a thiazole (B1198619) and a pyridine (B92270) ring, is a prominent "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. The combination of the electron-deficient pyridine ring and the electron-rich thiazole ring creates a unique electronic environment that facilitates a wide range of chemical transformations and interactions with biological targets. Thiazolopyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial and anti-inflammatory effects. dmed.org.ua This versatility has cemented the thiazolopyridine core as a critical starting point for the development of new therapeutic agents.
Current Research Landscape and Academic Interest in 6-Chlorothiazolo[4,5-c]pyridine and its Derivatives
Within the broader family of thiazolopyridines, this compound has garnered significant attention from the academic and industrial research communities. The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This strategic placement of a halogen allows for facile derivatization through cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery and material science applications. The ongoing exploration of this compound and its derivatives is driven by the quest for novel kinase inhibitors and other targeted therapies, as evidenced by a growing body of scientific literature and patent applications.
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
DVSOURNIXIOXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chlorothiazolo 4,5 C Pyridine and Its Derivatives
Established Synthetic Routes to the Thiazolo[4,5-c]pyridine (B1315820) Core
The assembly of the fused thiazolo[4,5-c]pyridine ring system is primarily achieved through the construction of the thiazole (B1198619) ring onto a pre-existing, appropriately substituted pyridine (B92270) backbone.
Cyclization Reactions from Pyridine Precursors
A predominant strategy for forming the thiazolo[4,5-c]pyridine core involves the cyclization of functionalized pyridine precursors. This approach often begins with substituted pyridines, such as aminopyridines or chloropyridines, which bear reactive groups positioned to facilitate the annulation of the thiazole ring. For instance, a one-step synthesis can produce thiazolo[5,4-b]pyridines from a suitably substituted chloronitropyridine and a thioamide or thiourea, a method that can be adapted for the synthesis of thiazolo[4,5-c]pyridine derivatives. researchgate.net
Another established route starts from 2-chloro-3-nitropyridines, which react with 1,3-(S,N)-binucleophiles. thieme-connect.com These reactions proceed through a sequence involving nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent intramolecular cyclization to yield the fused heterocyclic system. thieme-connect.com A multi-step synthesis starting from 2-amino-5-chloropyridine (B124133) has also been successfully employed to create related chlorinated thiazolopyridine structures. researchgate.net
Approaches via Thiocyanation and Subsequent Intramolecular Cyclization
A key method for constructing the thiazole portion of the scaffold involves the introduction of a thiocyanate (B1210189) group onto the pyridine ring, followed by an intramolecular cyclization. This two-step process is a powerful tool for building the desired heterocyclic core.
An effective synthesis of a thiazolo[5,4-b]pyridine (B1319707) scaffold, a related isomer, showcases this approach. nih.gov The process starts with a substituted nitropyridine which is first treated with potassium thiocyanate (KSCN) to introduce the thiocyanate group. nih.gov The subsequent reduction of the adjacent nitro group, often with iron powder in acetic acid, triggers a spontaneous intramolecular cyclization to form the thiazole ring, yielding the complete thiazolopyridine skeleton in a one-pot reaction. nih.gov Similarly, the reaction of 3-amino-5-bromo-2-chloropyridine (B1291305) with potassium thiocyanate is used to form an aminothiazole intermediate, a crucial step in the synthesis of certain thiazolo[5,4-b]pyridine derivatives. nih.gov
Table 1: Example of Thiocyanation-Cyclization Sequence
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1. Thiocyanation | 4-Morpholinyl-3-nitropyridine derivative | KSCN, Acetic Acid | 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | nih.gov |
| 2. Reductive Cyclization | 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Fe powder, Acetic Acid | Amino thiazolo[5,4-b]pyridine derivative | nih.gov |
Multi-Component and One-Pot Synthetic Strategies
To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) and one-pot syntheses have been developed for thiazolopyridine derivatives. These strategies allow for the assembly of complex molecules from simple precursors in a single reaction vessel.
One such approach involves a three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid, which yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Another multi-component strategy uses the Knoevenagel condensation of a thiazolidinone with aldehydes, followed by a Michael conjugate addition, to produce highly substituted dihydrothiazolo[4,5-b]pyridines. dmed.org.ua One-pot procedures have also been reported that combine multiple transformations, such as the reduction of a nitro group and the subsequent intramolecular cyclization to form the thiazolopyridine core, into a single operational step. nih.gov These methods are valued for their atom economy and ability to rapidly generate molecular diversity. rsc.org
Targeted Introduction and Manipulation of Chlorine Substituents in Thiazolopyridines
The chlorine atom in 6-Chlorothiazolo[4,5-c]pyridine is a key functional handle, enabling further chemical modifications. Its introduction and subsequent reactions are critical aspects of the chemistry of this compound class.
Regioselective Halogenation Techniques for the Pyridine Moiety
The precise placement of a chlorine atom on the pyridine ring is achieved through regioselective halogenation techniques. Modern synthetic methods offer high control over the position of halogenation on aromatic and heteroaromatic rings.
A versatile method employs N-halosuccinimides, such as N-chlorosuccinimide (NCS), in hexafluoroisopropanol (HFIP). organic-chemistry.org This fluorinated solvent enhances the reactivity of the halogenating agent, allowing for mild and selective chlorination of a wide range of heterocycles without the need for a catalyst. organic-chemistry.org For pyridine-based compounds, direct halogenation can also be controlled using palladium catalysts, which direct the C-H activation to a specific position, furnishing ortho-halogenated products. researchgate.net Another approach involves the halogenation of pyridine N-oxides, which provides a practical route to various 2-halo-substituted pyridines under mild conditions. nih.gov
Table 2: Modern Regioselective Halogenation Methods
| Method | Halogenating Agent | Solvent/Catalyst | Key Feature | Reference |
| N-Halosuccinimide Halogenation | N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Mild, catalyst-free, high regioselectivity | organic-chemistry.org |
| Directed C-H Activation | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | Catalyst-controlled regioselectivity | researchgate.net |
| Pyridine N-Oxide Halogenation | Varies | Mild conditions | Access to 2-halo-pyridines | nih.gov |
Nucleophilic Displacement Reactions for Chlorine Functionality
The chlorine atom on the pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows the chlorine to be displaced by a wide variety of nucleophiles, providing a powerful method for introducing diverse functional groups and building more complex molecules.
The reactivity of chloropyridines towards nucleophiles like piperidine, morpholine (B109124), and aniline (B41778) has been well-documented. rsc.org In the synthesis of thiazolopyridine precursors, the selective nucleophilic displacement of a chlorine atom on a dichloronitropyridine with morpholine demonstrates the feasibility of such transformations. nih.gov The electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen atom enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by nucleophiles. This reaction is a cornerstone for the derivatization of the this compound core, enabling the synthesis of libraries of compounds for various applications.
Derivatization and Functionalization Strategies
The modification of the this compound scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. These modifications can be broadly categorized into derivatization of the existing ring system, the fusion of new rings, and scaffold hopping to create entirely new molecular frameworks.
Chemical Modification at the Thiazolopyridine Ring System
The thiazolopyridine core, particularly this compound, serves as a versatile template for chemical derivatization. The chlorine atom at the 6-position is a key handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the exploration of the chemical space around the molecule, which is crucial for modulating its biological activity. For instance, the chlorine can be displaced by various amines, alcohols, and thiols to generate libraries of new compounds. These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile.
Furthermore, other positions on the thiazolopyridine ring system can also be functionalized. For example, C-H activation methods can be employed to introduce substituents at otherwise unreactive positions. This allows for even greater structural diversity and the fine-tuning of the molecule's properties. The nitrogen atom in the pyridine ring can also be quaternized or oxidized to an N-oxide, further expanding the possibilities for derivatization.
Annulation and Heterocycle Fusion Strategies
Annulation, or the fusion of an additional ring onto the existing thiazolopyridine scaffold, is a powerful strategy for creating more complex and rigid molecular architectures. This can lead to compounds with novel three-dimensional shapes that can interact with biological targets in new ways. A variety of chemical reactions can be used to achieve this, including intramolecular cyclizations and cycloaddition reactions.
For example, a common approach is to introduce a functional group at the 7-position of the thiazolopyridine ring that can then react with a suitable partner to form a new ring. This has been used to synthesize a range of fused heterocyclic systems, such as those containing additional five- or six-membered rings. These new rings can be designed to mimic the structural features of known bioactive molecules or to explore new regions of chemical space.
Scaffold-Hopping Approaches for Structural Diversity
In the context of this compound, a scaffold-hopping approach might involve replacing the thiazolopyridine core with other bicyclic or even monocyclic heterocyclic systems. niper.gov.in For example, one might replace the thiazole ring with a pyrazole (B372694) or an isoxazole, or the pyridine ring with a pyrimidine (B1678525) or a pyrazine. chimia.ch These changes can be guided by computational modeling to ensure that the new scaffold can still present the key pharmacophoric groups in the correct orientation. nih.gov
Successful scaffold hopping can lead to the discovery of novel intellectual property and can help to overcome issues associated with the original scaffold, such as metabolic instability or off-target toxicity. niper.gov.in It is a powerful tool for lead optimization and for expanding the diversity of a company's compound collection. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the chemical reactions used to synthesize and modify this compound and its derivatives is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This knowledge allows chemists to design more efficient and robust synthetic routes.
Elucidation of Reaction Pathways (e.g., C-C bond formation, nucleophilic arylation)
The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis and derivatization of the this compound scaffold. A variety of modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are commonly employed for this purpose. Mechanistic studies of these reactions have revealed the intricate catalytic cycles involved, which typically involve oxidative addition, transmetalation (for Suzuki-Miyaura and related reactions), migratory insertion (for Heck-type reactions), and reductive elimination steps.
For example, in the Suzuki-Miyaura coupling of this compound with a boronic acid, the active palladium(0) catalyst first undergoes oxidative addition to the C-Cl bond to form a palladium(II) intermediate. This is followed by transmetalation with the boronic acid, where the organic group is transferred from boron to palladium. Finally, reductive elimination occurs to form the new C-C bond and regenerate the palladium(0) catalyst. Understanding the kinetics and thermodynamics of each step in this cycle can help in the rational selection of ligands, bases, and solvents to optimize the reaction.
Similarly, nucleophilic arylation reactions, such as the Buchwald-Hartwig amination, are key for introducing amine functionalities at the 6-position. The mechanism of this reaction also proceeds through a palladium-catalyzed cycle, but in this case, the key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.
Role of Catalysis and Reagents in Reaction Selectivity
The choice of catalyst and reagents plays a critical role in determining the outcome and selectivity of synthetic transformations involving this compound. In cross-coupling reactions, the nature of the phosphine (B1218219) ligand coordinated to the palladium center can have a profound impact on the reaction's efficiency and selectivity. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and faster reaction rates. Chiral ligands can be used to induce enantioselectivity in reactions that create new stereocenters.
The choice of base is also crucial, particularly in reactions where a proton is generated, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The base must be strong enough to facilitate the key deprotonation or transmetalation step but not so strong as to cause unwanted side reactions. In some cases, the choice of base can even influence the regioselectivity of a reaction.
Furthermore, the specific reagents used can be tailored to achieve desired outcomes. For instance, in derivatizing the thiazole ring, the use of different organometallic reagents (e.g., organolithiums, Grignard reagents, or organozinc reagents) can lead to different reactivity and selectivity profiles. Careful consideration of all these factors is essential for the successful and efficient synthesis of complex derivatives of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
ESI-MS is a soft ionization technique that is ideal for polar molecules like 6-Chlorothiazolo[4,5-c]pyridine. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.com High-resolution ESI-MS can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. The theoretical exact mass of C₆H₃ClN₂S is 169.97055 Da. chemsrc.com The detection of an ion corresponding to this mass would strongly validate the molecular formula of the compound. uni.lu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct Form | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₄ClN₂S]⁺ | 170.97783 |
| [M+Na]⁺ | [C₆H₃ClN₂SNa]⁺ | 192.95977 |
| [M+K]⁺ | [C₆H₃ClN₂SK]⁺ | 208.93371 |
Data sourced from predicted values. uni.lu
In conjunction with ionization, techniques like tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces. The fragmentation pattern is like a fingerprint for a molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways could include the loss of a chlorine atom, cleavage of the thiazole (B1198619) ring, or loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring. Analyzing these fragments helps to confirm the arrangement of the atoms and the robustness of the fused ring system.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching within the heterocyclic rings, and the C-Cl stretch. These vibrational signatures provide confirmatory evidence for the presence of these key structural features.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Aromatic C=C and C=N Stretch | Pyridine/Thiazole Ring | 1600 - 1450 |
| C-S Stretch | Thiazole Ring | 800 - 600 |
| C-Cl Stretch | Ar-Cl | 1100 - 1000 |
Ranges are typical for the specified functional groups. nist.govnist.gov
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific single crystal X-ray diffraction study for this compound is not available in the surveyed literature, analysis of related thiazolo-pyridine derivatives provides insight into the likely solid-state conformation. For instance, studies on thiazolo-pyridine dicarboxylic acid derivatives reveal that these bicyclic systems are generally planar. qu.edu.qaacs.org It is anticipated that the thiazolo[4,5-c]pyridine (B1315820) core of the title compound would also be largely planar. The chlorine atom would lie in the plane of the pyridine ring. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and π-π stacking.
| Structural Parameter | Expected Value |
| C-S bond length | ~1.7 Å |
| C-N bond length | ~1.3-1.4 Å |
| C-Cl bond length | ~1.7 Å |
| Dihedral angle between rings | < 5° |
This table provides expected values based on data from related heterocyclic structures. qu.edu.qaacs.org
Cocrystallization is a powerful technique used to understand and modify the physicochemical properties of a compound by forming a crystalline solid with another molecule (a coformer). There are no specific cocrystallization studies reported for this compound in the reviewed literature. However, the presence of the pyridine nitrogen atom makes it a potential hydrogen bond acceptor, suggesting that it could form cocrystals with hydrogen bond donors such as carboxylic acids or phenols. Such studies would be invaluable for understanding the non-covalent interaction capabilities of the molecule, which is crucial for applications in materials science and medicinal chemistry.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods have been applied to the thiazolopyridine scaffold and its derivatives to predict their behavior and characteristics.
Electronic Structure Analysis and Molecular Orbital Theory Applications
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.
While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous systems like thiazole and thiazolopyrimidine derivatives provides valuable insights. For instance, a DFT study on (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione (CPTHZ), a related fused heterocyclic system, calculated the HOMO-LUMO energy gap to be 4.1544 eV using the B3LYP functional. semanticscholar.org In this molecule, the HOMO was found to be localized on the pyrimidine (B1678525) and thiazolidinone rings, while the LUMO was delocalized over the aromatic ring and a carbonyl group. semanticscholar.org Studies on other thiazole derivatives have shown that substituents can significantly lower the HOMO and LUMO energies, with a more pronounced effect on the LUMO. researchgate.net This suggests that the chloro substituent and the fused pyridine ring in this compound would similarly influence its electronic properties and reactivity.
Table 1: Frontier Orbital Energies and Gaps for Related Heterocyclic Systems
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione | B3LYP/6-31G(d,p) | Not Specified | Not Specified | 4.1544 | semanticscholar.org |
| Mercapto-substituted thiazole derivative | Ab initio | Not Specified | Not Specified | 11.41 | researchgate.net |
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predictions are vital for interpreting experimental spectra and confirming molecular structures.
DFT calculations have been successfully used to correlate experimental and calculated NMR and IR spectra for various heterocyclic compounds. For the related CPTHZ compound, calculations were performed at the B3LYP/6-31G(d,p) level to predict its ¹H and ¹³C NMR chemical shifts, which showed good correlation with experimental values. semanticscholar.org Similarly, the vibrational frequencies of CPTHZ were calculated and compared with experimental IR data, with assignments made for key functional groups like C=O and C=C stretching vibrations. semanticscholar.org For other pyridine derivatives, such as pyridine-2,6-dicarbonyl dichloride, DFT and ab-initio methods have been used to calculate vibrational wavenumbers, which align well with experimental FT-IR and FT-Raman spectra. researchgate.net These examples underscore the reliability of computational methods in predicting the spectroscopic parameters of this compound, even in the absence of direct experimental studies.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Thiazolopyrimidine Derivative (CPTHZ)
| Vibrational Mode | Experimental (IR) | Calculated (B3LYP) | Reference |
|---|---|---|---|
| Aliphatic C-H stretching | 2985.39 | 3049.96 | semanticscholar.org |
| C=O stretching | 1722.43 | 1755.22 | semanticscholar.org |
| C=C stretching | 1608.63 | 1729.57 | semanticscholar.org |
Molecular Dynamics and Conformational Analysis
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.
Exploration of Conformational Landscapes
The thiazolo[4,5-c]pyridine core is a relatively rigid bicyclic system. However, substituents on the ring system can introduce conformational flexibility. Computational methods can be used to explore the potential energy surface and identify stable conformers. For example, in a study of 4-chloro-7-azaindole-3-carbaldehyde, a related chlorinated heterocyclic system, DFT calculations were used to determine the relative stability of different conformers arising from the rotation of the aldehyde group. mdpi.com The results indicated that one conformer was more stable than another by approximately 4.6 to 5.3 kcal/mol, highlighting the significant impact of intramolecular interactions on conformational preference. mdpi.com A similar approach could be applied to substituted derivatives of this compound to understand their preferred three-dimensional structures.
Solvent Effects and Solvation Models in Reaction and Interaction Studies
The solvent environment can profoundly influence the structure, reactivity, and interactions of a molecule. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent without explicitly modeling each solvent molecule. These models are crucial for accurately predicting properties in solution. While specific studies on the solvation of this compound were not found, the general methodology is widely applied. For instance, in studies of inhibitor binding to proteins, MD simulations often include explicit water molecules to accurately model the solvation and desolvation processes that occur upon binding. mdpi.com This approach is essential for understanding the thermodynamics of molecular recognition in biological systems.
Reaction Mechanism Modeling
Theoretical modeling is a powerful asset for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.
Table of Compounds
Density Functional Theory (DFT) Investigations of Elementary Steps
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of organic molecules. For thiazolopyridine derivatives, DFT calculations are employed to elucidate reaction mechanisms, predict spectroscopic properties, and understand the stability of different isomers and conformers.
While specific DFT studies on the elementary reaction steps of this compound are not extensively documented in publicly available literature, research on analogous systems provides a clear indication of the methodology's utility. For instance, DFT calculations have been successfully used to study the synthesis of fused thiazolopyrimidine derivatives. researchgate.net In these studies, the B3LYP density functional method combined with a 6-31G** basis set is often utilized to optimize the geometries of reactants, intermediates, and products. researchgate.netnih.gov Such calculations help in determining the relative energies of different species along a reaction pathway, thereby identifying the most probable mechanism.
Furthermore, DFT can be used to calculate and correlate spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, with experimental results to confirm the regiochemistry of synthesized compounds. researchgate.net The calculated isotropic shielding constants are converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The agreement between calculated and experimental NMR spectra provides strong evidence for the proposed structures of reaction products. researchgate.netnih.gov
In the broader context of thiazole and pyridine derivatives, DFT studies have been used to assess molecular reactivity. nih.gov Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as chemical hardness (η) and softness (σ), are calculated to compare the stability and reactivity of different compounds. nih.gov A higher chemical hardness value, for instance, suggests greater resistance to deformation of the electron density distribution, indicating higher stability and lower reactivity. nih.gov
Transition State Characterization and Reaction Coordinate Analysis
Understanding the kinetics and thermodynamics of a chemical reaction requires the characterization of its transition states and the analysis of the reaction coordinate. While specific studies detailing the transition state characterization for reactions involving this compound are limited, the general approach within computational chemistry is well-established and has been applied to related heterocyclic systems.
The synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives through multi-component cascade reactions provides a relevant example. nih.gov Such complex reactions involve several sequential steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Computational analysis of these reaction pathways would involve locating the transition state for each elementary step. This is typically achieved by searching for a first-order saddle point on the potential energy surface, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
Frequency calculations are then performed to confirm the nature of the stationary point. A transition state is characterized by the presence of a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. This imaginary frequency represents the motion of the atoms as they traverse the energy barrier from reactant to product.
Once the transition states are located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to connect the transition state to the corresponding reactants and products on the potential energy surface. This analysis confirms that the identified transition state indeed connects the desired minima and provides a detailed picture of the structural changes occurring along the reaction pathway. Although not explicitly reported for this compound, these computational techniques are fundamental to understanding the reaction mechanisms of thiazolopyridine derivatives.
In Silico Approaches for Structure-Activity Relationship (SAR) and Biological Prediction
In silico methods are instrumental in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new compounds, thereby accelerating the identification of promising drug candidates.
Molecular Docking for Ligand-Target Binding Affinity and Mode
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding affinity and interaction modes, which are key determinants of a compound's biological activity.
Similarly, docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives identified them as potential c-KIT inhibitors, which is significant for overcoming imatinib (B729) resistance in cancer therapy. nih.gov The docking results revealed that these derivatives could form key hydrogen bonds with residues in the c-KIT binding site, such as Cys673. nih.gov
The general procedure for molecular docking involves preparing the 3D structures of both the ligand and the protein target. nih.gov The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the best binding pose, which is typically the one with the lowest energy score. nih.gov These studies provide valuable insights that can guide the synthesis of more potent and selective inhibitors.
Table 1: Predicted Binding Affinities of a Thiazolopyridine Derivative (AV25R) to Cancer-Related Proteins
| Target Protein | Known Interactor/Inhibitor | -CDOCKER Energy (kcal/mol) of Known Interactor | -CDOCKER Energy (kcal/mol) of AV25R |
| Ferrochelatase (FECH) | Cholic acid | -31.70 | 13.15 |
Data sourced from a study on the thiazolopyridine derivative AV25R. mdpi.com A higher positive -CDOCKER Energy value suggests a stronger binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com This method is used to predict the activity of new compounds and to optimize the structures of existing ones.
Although no specific QSAR models for this compound have been reported, numerous studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, QSAR models have been developed for thiazolidine-4-one derivatives to predict their anti-tubercular activity. nih.gov In these studies, a large number of molecular descriptors are calculated for a set of compounds with known activities. nih.gov These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical.
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govmdpi.com The predictive power of the QSAR model is assessed through internal and external validation techniques. brieflands.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For example, a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives identified that small, hydrophilic molecules with specific electronic and geometric properties exhibited higher antioxidant activity. dmed.org.ua
Table 2: Key Parameters in QSAR Model Development
| Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). chemrevlett.com |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. dmed.org.ua |
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. nih.gov |
Predictive Modeling of Receptor Interactions
Predictive modeling of receptor interactions is a crucial component of in silico drug discovery, aiming to identify potential biological targets for a given compound. This can be achieved through various computational methods, including pharmacophore modeling and inverse docking.
In silico target prediction for the thiazolopyridine derivative AV25R was performed using a ligand profiler protocol that maps the molecule to a database of pharmacophore models. mdpi.com This approach identified several potential protein targets, which were then further investigated using molecular docking. mdpi.com Such predictive tools are invaluable for hypothesis generation and for understanding the potential polypharmacology of a compound, where a single molecule may interact with multiple targets. researchgate.netactamedica.org
Another aspect of predictive modeling is the in silico assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov Computational tools can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, which are critical for the development of a successful drug. nih.gov For example, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov
While specific predictive modeling studies for this compound are not available, the methodologies applied to its analogs demonstrate a clear path for its future investigation. By leveraging these in silico approaches, researchers can efficiently screen for potential biological activities and prioritize experimental validation, ultimately accelerating the discovery of new therapeutic agents.
The Role of 6 Chlorothiazolo 4,5 C Pyridine in Patented Research and Development
The thiazolopyridine scaffold is frequently cited in the patent literature, particularly in the context of developing novel kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. While patents specifically claiming 6-Chlorothiazolo[4,5-c]pyridine are not extensively documented, numerous patents protect derivatives that are likely synthesized from this or a closely related intermediate. For instance, patents for inhibitors of kinases such as PI3K often feature fused heterocyclic cores that could be accessed through the derivatization of chloro-substituted pyridines. sigmaaldrich.com The strategic importance of this compound lies in its role as a key building block that enables the rapid and efficient synthesis of these complex and potentially therapeutic molecules.
Mechanistic Studies of Biological Interactions of Thiazolopyridine Derivatives
Antimicrobial Action Pathways
The antibacterial effects of thiazolopyridine derivatives are primarily attributed to their ability to interfere with critical cellular processes necessary for bacterial survival and proliferation.
A key target for thiazolopyridine-based compounds is the filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin that is essential for bacterial cell division. nih.gov FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the division machinery. nih.gov
Derivatives containing a thiazolopyridine moiety have been identified as potent inhibitors of FtsZ. nih.govfrontiersin.org A notable example is the compound PC190723, which combines a substituted benzamide (B126) with a thiazolopyridine unit. nih.gov This molecule binds to a specific allosteric site on the FtsZ protein, located in the cleft between the H7 helix and the C-terminal subdomain. nih.govmdpi.com This binding event is thought to stimulate FtsZ polymerization, disrupting the normal, dynamic assembly and disassembly of the Z-ring. nih.govrsc.org The resulting aberrant Z-ring structures are unable to properly guide septal peptidoglycan synthesis, leading to a blockade of cell division, which manifests as cell elongation and eventual bacterial death. nih.govrsc.org
The potent activity of these thiazolopyridine-containing inhibitors has been demonstrated primarily against Gram-positive bacteria, including clinically significant pathogens.
| Organism | Resistance Profile | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Bacillus subtilis | N/A | 1.41 - 2.81 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.41 - 2.81 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.41 - 2.81 |
| Staphylococcus aureus | Multidrug-Resistant (MDRSA) | 1.41 - 2.81 |
The inhibition of FtsZ by thiazolopyridine derivatives directly leads to the disruption of peptidoglycan synthesis, but in a localized manner. Rather than inhibiting the enzymes that build the peptidoglycan monomers, these compounds prevent the formation of the proper Z-ring structure that directs the cell wall synthesis machinery to the division site. This effectively halts the construction of the septum needed to separate daughter cells, a critical step in bacterial replication.
While the primary documented mechanism for this class of compounds is the disruption of cell division via FtsZ, the broader family of thiazole-containing molecules is known to inhibit a variety of essential biosynthetic processes. jchemrev.com Depending on their specific structures, different thiazole (B1198619) derivatives can act as inhibitors of cell wall formation, depolarizers of the cell membrane, or inhibitors of nucleic acid and protein synthesis. jchemrev.com For instance, some thiazolidinone derivatives are known to target the BRD4 bromodomain, which is involved in the conversion of DNA to RNA. mdpi.com
The antimicrobial spectrum of thiazolopyridine derivatives can vary significantly based on their specific chemical substitutions. The well-characterized FtsZ inhibitor PC190723, which contains the thiazolopyridine core, exhibits potent but relatively narrow-spectrum activity, being most effective against Gram-positive bacteria like Staphylococcus and Bacillus species while remaining inactive against many Gram-negative strains. nih.govnih.gov
However, modifications to the thiazole scaffold have yielded compounds with a much broader range of activity. Research has shown that other classes of thiazole derivatives demonstrate efficacy against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. nih.govbiointerfaceresearch.com For example, certain thiazole-quinolinium derivatives have been found to inhibit not only MRSA and vancomycin-resistant Enterococcus (VRE) but also Gram-negative organisms like E. coli. rsc.org This suggests that the thiazolopyridine skeleton is a versatile base for developing antibiotics with either targeted or broad-spectrum profiles. mdpi.com
| Thiazole Derivative Class | Primary Target | Spectrum of Activity | Example Pathogens Inhibited |
|---|---|---|---|
| Thiazolopyridine Benzamides (e.g., PC190723) | FtsZ | Gram-positive | S. aureus (MRSA), B. subtilis nih.gov |
| Thiazole Orange Derivatives | FtsZ | Broad-spectrum | MRSA, VRE, NDM-1 E. coli nih.gov |
| Thiazole-Quinolinium Derivatives | FtsZ | Broad-spectrum | MRSA, VRE, Gram-negative organisms rsc.org |
| General Thiazole Derivatives | Various | Broad-spectrum | B. subtilis, S. aureus, K. pneumoniae, P. aeruginosa biointerfaceresearch.com |
Antineoplastic Action Mechanisms
The thiazolo[4,5-c]pyridine (B1315820) scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry, capable of interacting with various targets involved in cancer progression, most notably protein kinases.
Thiazolopyridine derivatives function as potent kinase inhibitors by targeting the ATP-binding site of these enzymes. The nitrogen atoms within the heterocyclic ring system can form critical hydrogen bonds with residues in the "hinge region" of the kinase domain, a common mechanism for ATP-competitive inhibitors. nih.gov
While specific studies on 6-Chlorothiazolo[4,5-c]pyridine's effect on EGFR or GAK are not prominent, research on the broader family has demonstrated significant activity against several key kinases:
PI3K (Phosphoinositide 3-kinase): The isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold is known to be a hinge-binding motif for PI3K inhibitors. nih.gov Other thiazole derivatives have also been shown to inhibit PI3Kα. mdpi.com
c-KIT: Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of the c-KIT receptor tyrosine kinase, including mutations that confer resistance to other inhibitors like imatinib (B729). nih.gov
IRAK4 (Interleukin-1 receptor-associated kinase 4): A patent has described bicyclic derivatives based on the thiazolo[4,5-c]pyridine core as inhibitors of IRAK4, a kinase involved in inflammatory signaling pathways often co-opted by cancer cells. google.com
| Scaffold | Kinase Target | Therapeutic Area |
|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3K | Oncology nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT | Oncology (e.g., GIST) nih.gov |
| Thiazolo[4,5-c]pyridine | IRAK4 | Inflammation, Oncology google.com |
By inhibiting key kinases, thiazolopyridine derivatives can profoundly disrupt the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.
The inhibition of a receptor tyrosine kinase like c-KIT by a thiazolopyridine derivative effectively blocks the subsequent intracellular signaling cascades. nih.gov This blockade can lead to the induction of apoptosis (programmed cell death) and cause cell cycle arrest, thereby suppressing the proliferation of cancer cells. nih.gov
Furthermore, compounds based on this scaffold have been implicated in other critical anticancer pathways:
STING Pathway: this compound has been used in the synthesis of modulators for the STING (stimulator for interferon genes) pathway, which is crucial for innate antitumor immunity. google.com
DNA Damage and Apoptosis: Some pyridine-thiazole hybrid molecules have been shown to decrease the mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. mdpi.com Their mechanism may also involve the induction of genetic instability in tumor cells. mdpi.com
Topoisomerase Inhibition: The related thiazolopyrimidine scaffold has been successfully developed into inhibitors of Topoisomerase II, an essential enzyme for resolving DNA tangles during replication. nih.gov Inhibition of this enzyme leads to DNA damage, cell cycle disruption, and apoptosis. nih.gov
Anti-inflammatory Pathways
Enzyme Inhibition in Inflammatory Cascades
Studies on various thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated anti-inflammatory activity, which was evaluated in vivo using the carrageenan-induced rat paw edema model. biointerfaceresearch.compensoft.netpensoft.net This model is a standard for assessing acute inflammation. The anti-inflammatory effects of these compounds were in some cases comparable to or even exceeded that of the reference non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.compensoft.net Molecular docking studies for some of these derivatives suggested that they may interact with the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade responsible for prostaglandin (B15479496) synthesis. ukrbiochemjournal.orgnih.gov For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives showed preferential binding to the COX-2 active site over COX-1 in computational models. ukrbiochemjournal.org Another study investigated the metabolism of an anti-inflammatory imidazo[2,1-b]thiazole (B1210989) derivative, noting that its oxidation was primarily catalyzed by the cytochrome P-450 enzyme system. nih.gov However, specific research confirming this compound as an inhibitor of inflammatory enzymes like COX or lipoxygenase is not available.
Receptor Antagonism Profiles (e.g., Histamine (B1213489) H3 receptor)
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for treating neurological and inflammatory conditions. wikipedia.orgnih.gov H3R antagonists can promote wakefulness and have been investigated for cognitive disorders. wikipedia.orgnih.gov
Research has identified certain thiazolopyridine isomers as H3 receptor antagonists. A crystallographic study analyzed 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine, a derivative of the core structure of interest, as a potential non-imidazole histamine H3 receptor antagonist. nih.gov Furthermore, a derivative of the isomeric thiazolo[5,4-c]pyridine (B153566) scaffold was identified as a potent and selective H3 receptor inverse agonist, showing efficacy in animal models of cognition. nih.gov This compound, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, demonstrated functional antagonism at the H3 receptor and increased acetylcholine (B1216132) levels in the brain. nih.gov Despite these findings for related structures, there is no direct evidence in the reviewed literature that classifies this compound itself as a Histamine H3 receptor antagonist.
Herbicidal Mechanisms of Action
The thiazolopyridine core has also been investigated for its potential as a herbicide.
Target Enzyme Inhibition (e.g., Acyl-ACP Thioesterase)
Acyl-acyl carrier protein (ACP) thioesterases (FATs) are enzymes found in plants that are crucial for terminating fatty acid synthesis by releasing fatty acids from the plastids. beilstein-journals.orgmdpi.com Inhibition of this enzyme is a known herbicidal mechanism of action. nih.gov
Recent studies have successfully identified thiazolopyridine structures as potent herbicides that function by inhibiting acyl-ACP thioesterase. Specifically, through scaffold hopping methodologies, a thiazolo[4,5-b]pyridine derivative was discovered to be a strong inhibitor of this enzyme, a finding confirmed by X-ray cocrystal structures. beilstein-journals.orgacs.org These novel structures showed potent herbicidal activity against significant weed species. beilstein-journals.org While these findings are significant for the thiazolo[4,5-b]pyridine isomer, no studies were found that specifically implicate this compound in the inhibition of acyl-ACP thioesterase or any other herbicidal target enzyme.
Structural Basis of Selective Activity in Plant Biology
The development of herbicides based on the thiazolopyridine scaffold has involved optimizing the structure to achieve potent and selective activity. For the herbicidal thiazolo[4,5-b]pyridine derivatives that inhibit acyl-ACP thioesterase, greenhouse trials have shown excellent control of grass weeds with selectivity in certain crops like wheat and corn. beilstein-journals.orgacs.org The structural work, including X-ray crystallography, has been crucial in understanding how these molecules bind to the target enzyme, paving the way for further structural optimization. beilstein-journals.orgacs.org The specific substitutions on the thiazolopyridine ring system are critical for this activity. However, without direct studies on this compound, its potential for selective herbicidal activity and the structural basis for such action remain unknown.
DNA Interaction Studies
The interaction of small molecules with DNA can be a mechanism for therapeutic or toxic effects. While various heterocyclic compounds are known to interact with DNA, specific data for this compound is absent from the available literature. For context, studies on other pyridine (B92270) and thiazole-containing molecules have shown DNA binding and cleavage activity. nih.gov For example, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of a different pesticide, was found to interact with DNA via a groove-binding mode. nih.gov Research on other complex heterocyclic systems, like imidazole/pyrrole polyamides, has also explored photocontrolled interactions with the DNA minor groove. beilstein-journals.org However, no dedicated studies on the DNA binding or interaction profile of this compound have been reported.
Electrochemical Characterization of DNA Binding
Electrochemical methods offer a sensitive and straightforward approach to investigate the interactions between small molecules and DNA. nih.govmdpi.com These techniques can elucidate binding modes, binding strength, and the extent of DNA damage. nih.gov The core principle involves monitoring the changes in the electrochemical signals of either the drug molecule or the DNA bases (e.g., guanine (B1146940) and adenine) upon their interaction. mdpi.com
Typically, studies involving thiazolopyridine derivatives and their interaction with DNA would employ techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov In such an experimental setup, the electrochemical behavior of a thiazolopyridine derivative is recorded in the absence and presence of increasing concentrations of DNA.
A shift in the peak potential and a decrease in the peak current of the thiazolopyridine derivative upon the addition of DNA are indicative of an interaction. These changes suggest the formation of a slowly diffusing supramolecular complex between the thiazolopyridine and DNA. The mode of interaction can often be inferred from the nature of these changes. For instance, a significant shift in peak potential can suggest an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com
The binding constant (Kb), which quantifies the strength of the interaction, can be calculated from the changes in the voltammetric current using various established models.
Table 1: Illustrative Electrochemical Data for Thiazolopyridine-DNA Interaction This table presents hypothetical data based on typical findings for drug-DNA interactions to illustrate the expected results for a thiazolopyridine derivative.
| Technique | Parameter Measured | Observation upon DNA Addition | Inferred Interaction |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Peak Current (Ip) | Decrease | Formation of a drug-DNA complex |
| Peak Potential (Ep) | Shift to more positive potential | ||
| Differential Pulse Voltammetry (DPV) | Guanine Oxidation Signal | Decrease in peak current | Protection of guanine bases, suggesting interaction |
Furthermore, by immobilizing DNA on an electrode surface to create a DNA biosensor, the interaction with a thiazolopyridine derivative can be directly probed by observing the changes in the oxidation signals of guanine and adenine (B156593) bases. youtube.com A decrease in these signals upon interaction with the compound would suggest that the molecule is binding to the DNA and protecting these bases from oxidation.
Molecular Probing of Nucleic Acid Interactions
Molecular probing techniques provide detailed insights into the specific binding modes and structural consequences of the interaction between thiazolopyridine derivatives and nucleic acids. These methods complement electrochemical studies by offering a more visual and structurally detailed picture of the interaction.
UV-Visible absorption spectroscopy is a fundamental technique used to study drug-DNA interactions. Intercalation of a compound into the DNA helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption) in the compound's UV-Vis spectrum. actascientific.com These spectral changes arise from the interaction between the chromophore of the compound and the DNA base pairs. The binding constant (Kb) can also be determined from titration data. For instance, a study on a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative reported a binding constant (Kb) of 7.24 × 105 M-1 with calf thymus DNA, indicating a strong binding interaction. actascientific.com
Viscosity measurements can further elucidate the binding mode. An increase in the viscosity of a DNA solution upon the addition of a compound is a strong indicator of an intercalative binding mode. This is because the intercalation of the molecule lengthens the DNA helix, leading to an increase in its viscosity.
Molecular docking simulations offer a computational approach to visualize and predict the binding of thiazolopyridine derivatives to DNA at the atomic level. actascientific.commdpi.com These simulations can predict the preferred binding site (e.g., major or minor groove) and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and the DNA. For example, molecular docking studies of a thiazolo[4,5-b]pyridine derivative with a DNA dodecamer suggested an intercalative binding mode with a binding energy of -5.02 Kcal/mol. actascientific.com
Table 2: Research Findings on the DNA Interaction of a Thiazolo[4,5-b]pyridine Derivative Data extracted from a study on 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione. actascientific.com
| Technique | Finding | Conclusion |
|---|---|---|
| UV-Vis Absorption Titration | Hypochromism and bathochromic shift observed. Binding constant (Kb) = 7.24 × 105 M-1. | Strong intercalative binding to DNA. |
| Viscosity Measurement | Increase in the relative viscosity of DNA solution. | Confirms intercalative binding mode. |
| Molecular Docking | Predicted binding energy of -5.02 Kcal/mol with DNA dodecamer (1BNA). | Strong interaction with DNA, likely through intercalation. |
Collectively, these mechanistic studies, combining electrochemical and molecular probing techniques, are essential for characterizing the interactions of thiazolopyridine derivatives with nucleic acids. The insights gained from such studies are invaluable for the structure-activity relationship (SAR) analysis and the subsequent development of more potent and selective DNA-targeting agents.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Chlorothiazolo[4,5-c]pyridine, and how can reaction parameters be optimized?
The synthesis of this compound typically involves cyclization reactions of halogenated pyridine precursors with sulfur-containing reagents (e.g., thioureas or thioamides). For example, analogous imidazo[4,5-c]pyridine derivatives are synthesized via cyclization under basic conditions in solvents like THF or DMSO, with yields improved by optimizing temperature (80–120°C) and catalyst selection (e.g., palladium for cross-coupling steps) . Post-synthesis purification via column chromatography or recrystallization ensures high purity, as demonstrated in structurally related systems .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C): To resolve aromatic proton environments and confirm substitution patterns.
- IR/Raman spectroscopy: For identifying functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) and validating DFT-predicted vibrational modes .
- DFT calculations (B3LYP/6-31G(d,p)): To optimize geometry and predict electronic properties, with strong correlation to experimental data in triazolo[4,5-c]pyridines .
- X-ray crystallography: Recommended for resolving ambiguous stereochemistry, as applied to similar fused-ring systems .
Q. What are the common functionalization strategies for modifying the thiazolo ring in this compound?
Electrophilic aromatic substitution (e.g., nitration, halogenation) at the electron-rich 2-position and nucleophilic displacement of the chlorine substituent are widely used. For example:
- Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the chlorine site .
- Thiolation with NaSH or alkylation with methyl iodide modifies reactivity, as seen in triazolo[4,5-c]pyridine analogs .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?
DFT studies predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) critical for target binding. For triazolo[4,5-c]pyridines, B3LYP/6-31G(d,p) calculations accurately reproduced experimental IR spectra and revealed charge distribution patterns influencing metabolic stability and lipophilicity . Molecular docking simulations using these models can prioritize derivatives with optimal steric/electronic complementarity to biological targets, such as enzymes or receptors .
Q. What experimental approaches address discrepancies in reported reaction yields or biological activities of this compound derivatives?
Contradictions often arise from variations in reaction conditions (solvent polarity, moisture levels) or impurity profiles. Reproducibility studies should standardize:
- Reagent purity (e.g., anhydrous solvents, freshly distilled reagents).
- Catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) . For biological assays, orthogonal validation methods (e.g., surface plasmon resonance, enzymatic assays) and rigorous controls (e.g., reference inhibitors) are essential. Isomer ratios, as observed in imidazo[4,5-c]pyridine syntheses, must be quantified via HPLC or NMR .
Q. How does the chlorine substituent in this compound influence its pharmacokinetic properties compared to non-halogenated analogs?
The chlorine atom enhances lipophilicity (logP) and metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in trifluoromethyl-substituted imidazo[4,5-c]pyridines . Comparative ADMET studies show halogenation increases membrane permeability but may reduce aqueous solubility. These trade-offs are critical in lead optimization, guided by in vitro assays (e.g., microsomal stability, Caco-2 permeability) .
Methodological Notes
- Spectral Data Interpretation: Compare experimental IR/Raman peaks with DFT-generated potential energy distributions (PEDs) to assign vibrational modes confidently .
- Reaction Optimization: Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
- Biological Assay Design: Include dose-response curves and negative controls to distinguish specific target modulation from nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
